2-イソニトロソアセトフェノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

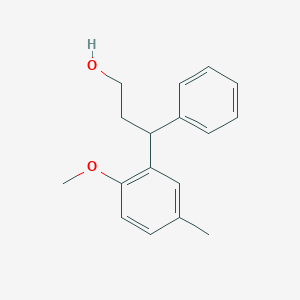

Isonitrosoacetophenone (INAP) is a synthetic organic compound that is used in laboratory experiments for a variety of purposes. It is an aryl nitroso compound, which is a type of organic compound with a nitroso group attached to the aryl group. INAP is a colorless solid with a melting point of 72-73°C and a boiling point of 160-162°C. It is soluble in ethanol and methanol, but insoluble in water. INAP is an important intermediate in the synthesis of other compounds, and it has been used in a variety of research applications in biochemistry, physiology, and pharmacology.

科学的研究の応用

重金属の検出

2-イソニトロソアセトフェノンは、コバルト(Co)、鉄(Fe)、水銀(Hg)、マンガン(Mn)、ニッケル(Ni)、および鉛(Pb)などの重金属の検出に使用されます . これらの金属を検出する際の有効性により、環境モニタリングや汚染制御において貴重な存在となっています。

植物防御誘導

この化合物は、植物防御機構の新規誘導物質として作用します。 ニコチアナ・タバカムやソルガム・ビコロールなどの植物における代謝産物の分布パターンの変化を引き起こすことが示されており、病原体に対する植物の抵抗性を向上させるために不可欠となります .

抗真菌活性と抗酸化活性

研究によると、2-イソニトロソアセトフェノンは、抗真菌活性と抗酸化活性を示します。 これは、農業や医学において応用できる可能性のある新規殺菌剤や抗酸化剤の開発にとって特に重要です .

メタボロミクス

メタボロミクスの分野では、2-イソニトロソアセトフェノンは、遺伝子操作、栄養、健康の包括的な影響を調べるために使用されています。 これは、特定の細胞プロセスから生じるユニークな化学的フィンガープリントを理解するのに役立ちます .

植物におけるカルシウムシグナル伝達

この化合物は、カルシウム依存性タンパク質キナーゼ(CDPK)をコードする遺伝子のアップレギュレーションおよびカルシウムイオン結合タンパク質に関連付けられており、植物におけるカルシウムシグナル伝達活性における役割を示唆しています . これは、植物が環境ストレスや病原体にどのように反応するかを理解するための重要な意味を持つ可能性があります。

UV/Vis分光法

2-イソニトロソアセトフェノンは、UV/Vis分光法技術に使用するために適しています。 この用途は、さまざまな物質の存在量や濃度を分析するために使用できる分析化学において重要です .

作用機序

Target of Action

2-Isonitrosoacetophenone (INAP) is a plant-derived stress metabolite with anti-oxidative and anti-fungal properties . It is recognized by the enzymatic machinery of the phenylpropanoid pathway .

Mode of Action

INAP acts as a novel inducer of plant defense . It has a sensitizing or priming effect through activation of salicylic acid-, jasmonic acid-, and ethylene pathways . This results in an altered transcriptome, with the expression of genes involved in the perception of pathogens and associated cellular re-programming in support of defense .

Biochemical Pathways

Oxime functional groups, which are rare in natural products, can serve as substrates depending on existing secondary pathways . INAP is recognized by the enzymatic machinery of the phenylpropanoid pathway and is converted to a molecule with a substitution pattern similar to ferulic acid .

Pharmacokinetics

Nicotiana tabacum cell suspensions rapidly take up 1 mM INAP, producing 4’-hexopyranosyloxy-3’-methoxyisonitrosoacetophenone in 54% yield over 18 hours . Unconverted INAP was at 33 μM .

Result of Action

The activation of salicylic acid-, jasmonic acid-, and ethylene pathways by INAP results in an altered transcriptome . This leads to the expression of genes involved in the perception of pathogens and associated cellular re-programming in support of defense . Furthermore, infection assays with the pathogen Pseudomonas syringae pv. tabaci confirmed the establishment of a functional anti-microbial environment in planta .

Action Environment

The action of INAP is influenced by environmental factors. For instance, the uptake of INAP by Nicotiana tabacum cell suspensions is rapid, suggesting that the compound’s action, efficacy, and stability may be influenced by the cellular environment .

Safety and Hazards

将来の方向性

INAP has been investigated as a chemical inducer of plant defense responses . Both transcriptomic and metabolomic studies of various INAP-treated plant systems have provided substantial insight into this compound’s defense-inducing and priming capabilities . Future investigations could focus on its possible use in novel/alternative crop protection strategies .

生化学分析

Biochemical Properties

2-Isonitrosoacetophenone is used to make a complex with copper and amino acids . These complexes have shown to have more antimicrobial activities against gram-positive bacteria than gram-negative bacteria . The complexes also have antioxidant activity .

Cellular Effects

In Nicotiana tabacum cell suspensions, 2-Isonitrosoacetophenone has been shown to have a sensitizing or priming effect through activation of salicylic acid-, jasmonic acid- and ethylene pathways . This results in an altered transcriptome, with the expression of genes involved in the perception of pathogens and associated cellular re-programming in support of defense .

Molecular Mechanism

The molecular mechanism of 2-Isonitrosoacetophenone involves its recognition by the enzymatic machinery of the phenylpropanoid pathway . It undergoes hydroxylation at its meta- and para-positions, as well as subsequent methoxylation and glycosylation . This results in a molecule with a substitution pattern similar to ferulic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Isonitrosoacetophenone induces metabolic perturbations in cell lines, and homeostasis is re-established over time . The response in sorghum cells was found to be more consistent and well-coordinated when compared to tobacco cells .

Metabolic Pathways

2-Isonitrosoacetophenone is involved in the phenylpropanoid pathway . It is recognized by the enzymatic machinery of this pathway and is converted to a molecule with a substitution pattern similar to ferulic acid .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Isonitrosoacetophenone involves the conversion of acetophenone to isonitrosoacetophenone through a series of reactions.", "Starting Materials": [ "Acetophenone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Acetophenone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and ethanol to form the oxime derivative.", "The resulting oxime derivative is then treated with acetic anhydride to form the corresponding acetoxime.", "The acetoxime is then hydrolyzed with dilute hydrochloric acid to form the isonitrosoacetophenone product." ] } | |

| 532-54-7 | |

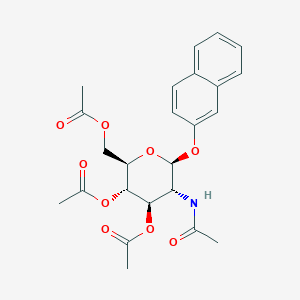

分子式 |

C8H7NO2 |

分子量 |

149.15 g/mol |

IUPAC名 |

(2Z)-2-hydroxyimino-1-phenylethanone |

InChI |

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6- |

InChIキー |

MLNKXLRYCLKJSS-TWGQIWQCSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)/C=N\O |

SMILES |

C1=CC=C(C=C1)C(=O)C=NO |

正規SMILES |

C1=CC=C(C=C1)C(=O)C=NO |

melting_point |

129.0 °C |

| 83922-86-5 532-54-7 |

|

ピクトグラム |

Irritant |

同義語 |

Phenylglyoxal 2-Oxime; Phenylglyoxal Aldoxime; 2-(Hydroxyimino)acetophenone; Benzoylformaldoxime; Isonitrosoacetophenone; NSC 1330; NSC 25388; Phenylglyoxal Monoxime; RA 54; α-(Hydroximino)acetophenone; α-(Hydroxyimino)acetophenone; (E)-2-Oxo-2-pheny |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isonitrosoacetophenone?

A1: Isonitrosoacetophenone has the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize INAP?

A2: INAP can be characterized using various spectroscopic techniques, including:

- UV-Vis Spectroscopy: [, , , ] This technique is useful for studying INAP's optical properties like absorbance, transmission, and band gap energy, which are influenced by factors like concentration and solvent.

- Infrared (IR) Spectroscopy: [, , , , , , ] IR spectroscopy helps identify functional groups and analyze the binding modes of INAP in metal complexes. Key vibrational bands include those associated with O-H, C=O, C=N, and N-O bonds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , , , ] ¹H and ¹³C NMR provide detailed information about the structure and bonding in INAP and its derivatives. Chemical shifts and coupling constants provide valuable insights into the electronic environment of different atoms within the molecule.

Q3: Does the concentration of Isonitrosoacetophenone affect its properties?

A3: Yes, research has shown that the concentration of INAP significantly impacts its optical properties. For example, increasing the water content in INAP solutions causes a decrease in absorbance and a shift in transmission towards shorter wavelengths. []

Q4: Is Isonitrosoacetophenone stable under various conditions?

A4: The stability of INAP can be influenced by factors like pH, temperature, and exposure to light. Further research is needed to provide a comprehensive understanding of INAP's stability under diverse conditions.

Q5: What are some common synthetic routes to Isonitrosoacetophenone?

A5: INAP can be synthesized through various methods, including:

- Nitrosation of Acetophenone: [, , ] This method involves reacting acetophenone with a nitrosating agent like n-butyl nitrite in the presence of a base like sodium ethoxide.

- Reaction of Dimethylphenacylsulfonium Bromide with Sodium Nitrite: [] This reaction yields different products depending on the solvent used. In water, it primarily forms 3,4-dibenzoyl-1,2,5-oxadiazole 2-oxide, while in a dioxane-water mixture, it predominantly produces ω-chloro-ω-isonitrosoacetophenone.

Q6: Can Isonitrosoacetophenone act as a precursor for other compounds?

A6: Yes, INAP serves as a versatile starting material for synthesizing various heterocyclic compounds, including:

- 1,2,4-Triazines: [, ] INAP reacts with hydrazine derivatives like terephthalohydrazone to form substituted 1,2,4-triazines.

- N-Hydroxypyrroles: [] INAP can be used in a reaction sequence involving vinyl-triphenylphosphonium salts to synthesize functionalized N-hydroxypyrrole derivatives.

- Schiff Bases: [, ] INAP readily condenses with diamines like 1,4-phenylenediamine and 4,4′-diaminobiphenyl to form tetradentate Schiff bases.

Q7: Can Isonitrosoacetophenone form complexes with metals?

A7: Yes, INAP acts as a ligand, forming complexes with various transition metals like platinum (Pt), palladium (Pd), iron (Fe), copper (Cu), nickel (Ni), cobalt (Co), zinc (Zn), and lanthanides. [, , , , , , , , , ]

Q8: What is the significance of these metal complexes?

A8: INAP-metal complexes have been studied for various applications, including:

- Antimicrobial Activity: [, , ] Some INAP-metal complexes exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity: [, ] Certain INAP-metal complexes demonstrate antioxidant properties, acting as radical scavengers.

Q9: Does Isonitrosoacetophenone elicit biological responses in plants?

A9: Yes, INAP has been shown to induce defense responses in various plants. Studies on Nicotiana tabacum (tobacco) cell suspensions treated with INAP have revealed:

- Transcriptional Reprogramming: [] INAP triggers changes in gene expression patterns related to plant defense mechanisms.

- Metabolic Changes: [, ] INAP treatment alters the metabolic profile of plants, potentially leading to the accumulation of defense-related metabolites.

- Priming for Enhanced Defense: [] INAP appears to prime plants for a faster and stronger defense response upon subsequent pathogen attack.

Q10: Are there any studies on the biotransformation of INAP in plants?

A10: Yes, research has investigated the metabolic fate of INAP in plants like Nicotiana tabacum and Arabidopsis thaliana. [, ] These studies provide valuable insights into the pathways involved in INAP biotransformation and its impact on plant metabolism.

Q11: Have computational methods been used to study Isonitrosoacetophenone?

A11: Yes, computational chemistry techniques, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, have been employed to study:

- Electronic Structure and Properties: [] DFT and HF methods have been used to predict the electronic absorption spectra of INAP and investigate the effects of different basis sets on the accuracy of these calculations.

- Reaction Mechanisms: [] DFT calculations have provided insights into the reaction mechanisms of INAP with amines, explaining the formation of different products and the influence of substituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。